molecular formula C15H18ClNO4 B13901899 2-(tert-Butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 2605229-68-1

2-(tert-Butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B13901899
CAS No.: 2605229-68-1
M. Wt: 311.76 g/mol
InChI Key: QUOSTOQXRLXSHP-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and a carboxylic acid functional group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amine group, allowing selective reactions to occur at other functional sites. The chlorine atom and carboxylic acid group can participate in various chemical transformations, influencing the compound’s reactivity and biological activity .

Properties

IUPAC Name

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-15(2,3)21-14(20)17-7-6-10-9(8-17)4-5-11(12(10)16)13(18)19/h4-5H,6-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOSTOQXRLXSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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